molecular formula C6H9NaO3 B8717643 sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate

sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate

Cat. No.: B8717643
M. Wt: 152.12 g/mol
InChI Key: RYLPINAPVLRJBZ-MKWAYWHRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by the presence of a sodium ion, which makes it unique compared to other esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate typically involves the esterification of 3-hydroxy-2-butenoic acid with ethanol in the presence of a sodium catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:

3-Hydroxy-2-butenoic acid+EthanolH+3-(Sodiooxy)-2-butenoic acid ethyl ester+Water\text{3-Hydroxy-2-butenoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{Water} 3-Hydroxy-2-butenoic acid+EthanolH+​3-(Sodiooxy)-2-butenoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of a sodium catalyst is crucial for the reaction, and the process is optimized to minimize by-products and maximize the efficiency of the esterification.

Chemical Reactions Analysis

Types of Reactions

sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ion-exchange resins or solutions containing the desired cation.

Major Products

    Hydrolysis: 3-hydroxy-2-butenoic acid and ethanol.

    Reduction: 3-hydroxy-2-butenoic acid ethyl ester.

    Substitution: Various cation-substituted esters.

Scientific Research Applications

sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The sodium ion plays a crucial role in stabilizing the ester bond and facilitating its interactions with enzymes and other biological molecules. The compound may exert its effects through the modulation of enzyme activity and the alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

    Ethyl propionate: An ester with a sweet smell, used in the food industry.

Uniqueness

sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where the sodium ion plays a critical role.

Properties

Molecular Formula

C6H9NaO3

Molecular Weight

152.12 g/mol

IUPAC Name

sodium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate

InChI

InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4-;

InChI Key

RYLPINAPVLRJBZ-MKWAYWHRSA-M

Isomeric SMILES

CCOC(=O)/C=C(/C)\[O-].[Na+]

Canonical SMILES

CCOC(=O)C=C(C)[O-].[Na+]

Origin of Product

United States

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